molecular formula C9H7F4NO3 B6342587 3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene;  97% CAS No. 1262415-36-0

3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene; 97%

Cat. No. B6342587
CAS RN: 1262415-36-0
M. Wt: 253.15 g/mol
InChI Key: QATMQCBNFRGNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene, or 3-TFEN, is a nitroaromatic compound with a wide range of applications in scientific research. It is a colorless solid that is available as a 97% pure reagent grade material. 3-TFEN is used as a reagent in organic synthesis, as a catalyst in metal-catalyzed transformations, and as an intermediate in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-TFEN is not fully understood. However, it is believed that the nitro group of the compound undergoes protonation and subsequent nucleophilic attack by the tetrafluoroethanol, resulting in the formation of a nitro-alcohol intermediate. This intermediate then undergoes a cyclization reaction to form the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-TFEN are not yet known. It is important to note that the compound is highly toxic and should be handled with caution.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-TFEN in laboratory experiments is its high purity and availability. It is also relatively easy to synthesize, making it a cost-effective reagent. The main limitation of 3-TFEN is its toxicity, which makes it unsuitable for use in biological experiments.

Future Directions

There are a number of potential future directions for the use of 3-TFEN in scientific research. These include further study of its mechanism of action, the development of new synthetic methods, and the use of 3-TFEN as a catalyst in the synthesis of novel compounds. Additionally, further research into the biochemical and physiological effects of 3-TFEN could lead to new applications in the pharmaceutical and medical fields. Finally, further study of the structure-activity relationships of 3-TFEN could lead to the development of new materials with unique properties.

Synthesis Methods

3-TFEN is synthesized by the reaction of 2-nitrotoluene with 1,1,2,2-tetrafluoroethanol in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 80-120°C. The product is then isolated and purified by column chromatography or crystallization.

Scientific Research Applications

3-TFEN has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of reaction mechanisms, and the synthesis of polymers. It has also been used as a catalyst in metal-catalyzed transformations and as an intermediate in the synthesis of pharmaceuticals and other compounds.

properties

IUPAC Name

1-methyl-2-nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO3/c1-5-3-2-4-6(7(5)14(15)16)17-9(12,13)8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATMQCBNFRGNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1,2,2-Tetrafluoroethoxy)-2-nitrotoluene

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